N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives to form the pyrazole ring . The reaction conditions often include the use of catalysts such as nickel or iodine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents such as ethanol or dimethyl sulfoxide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce reduced pyrazole derivatives .
Scientific Research Applications
N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including antimalarial and antileishmanial activities.
Mechanism of Action
The mechanism of action of N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 1,5-dimethyl-1H-pyrazole
- 3,5-dimethyl-1H-pyrazole
- 4-methyl-1H-pyrazole .
Uniqueness
N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various molecular targets makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H19N5O |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1,3-dimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C13H19N5O/c1-8(11-6-14-18(5)10(11)3)15-13(19)12-7-17(4)16-9(12)2/h6-8H,1-5H3,(H,15,19) |
InChI Key |
QUZHSPYEXJULIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C(C)NC(=O)C2=CN(N=C2C)C |
Origin of Product |
United States |
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